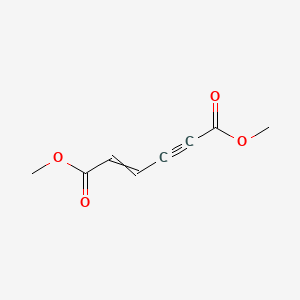
Dimethyl hex-2-en-4-ynedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl hex-2-en-4-ynedioate is an organic compound characterized by its unique structure, which includes both alkyne and ester functional groups. This compound is known for its versatility in organic synthesis, particularly in the formation of α,β-dehydroamino acid derivatives through nucleophilic addition reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl hex-2-en-4-ynedioate can be synthesized through the base-catalyzed dimerization of alkyl propiolate under mild conditions . The reaction typically involves the use of a base such as DABCO (1,4-diazabicyclo[2.2.2]octane) to facilitate the formation of the desired product in nearly quantitative yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the base-catalyzed dimerization approach is scalable and can be adapted for larger-scale synthesis. The use of readily available starting materials and mild reaction conditions makes this method suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Dimethyl hex-2-en-4-ynedioate undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound is known for its reactivity in α-Michael addition reactions with alkyl amines, leading to the formation of α,β-dehydroamino acid derivatives.
Cycloaddition Reactions: It participates in cycloaddition reactions with electrophiles containing C=O, C=C, and C=N double bonds, resulting in the formation of diverse polycyclic and spiroheterocyclic systems.
Common Reagents and Conditions:
Nucleophilic Addition: Primary and secondary alkyl amines are commonly used as nucleophiles in the presence of this compound.
Cycloaddition Reactions: Triphenylphosphine is often employed as a catalyst in these reactions, with dry dimethoxymethane as the solvent.
Major Products Formed:
Nucleophilic Addition: The major products are α,β-dehydroamino acid derivatives.
Cycloaddition Reactions: The products include functionalized triphenylphosphanylidene-substituted 1′,3′-dihydrospiro[cyclopentane-1,2′-inden]-2-enes.
Scientific Research Applications
Dimethyl hex-2-en-4-ynedioate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl hex-2-en-4-ynedioate primarily involves nucleophilic addition reactions. The compound’s electron-deficient alkyne moiety makes it highly reactive towards nucleophiles. In α-Michael addition reactions, the nucleophile attacks the α-carbon of the activated olefinic compound, leading to the formation of α,β-dehydroamino acid derivatives . The presence of electron-withdrawing ester groups enhances the compound’s reactivity and regioselectivity .
Comparison with Similar Compounds
Dialkyl acetylenedicarboxylates: These compounds share the electron-deficient alkyne moiety and are commonly used in similar nucleophilic addition and cycloaddition reactions.
Alkyl propiolates: These are the starting materials for the synthesis of dimethyl hex-2-en-4-ynedioate and exhibit similar reactivity in base-catalyzed dimerization reactions.
Uniqueness: this compound is unique due to its ability to undergo α-Michael addition reactions with high regioselectivity, leading to the exclusive formation of specific stereoisomers . This property makes it a valuable compound in the synthesis of stereochemically defined products.
Properties
CAS No. |
54299-80-8 |
|---|---|
Molecular Formula |
C8H8O4 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
dimethyl hex-2-en-4-ynedioate |
InChI |
InChI=1S/C8H8O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3,5H,1-2H3 |
InChI Key |
UNECWDPVPISMJL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC#CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















